molecular formula C9H7IOS B8529173 7-Iodo-isothiochroman-4-one

7-Iodo-isothiochroman-4-one

Cat. No.: B8529173
M. Wt: 290.12 g/mol
InChI Key: QEOYBMINTWSFSA-UHFFFAOYSA-N
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Description

7-Iodo-isothiochroman-4-one is a useful research compound. Its molecular formula is C9H7IOS and its molecular weight is 290.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7IOS

Molecular Weight

290.12 g/mol

IUPAC Name

7-iodo-1H-isothiochromen-4-one

InChI

InChI=1S/C9H7IOS/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2

InChI Key

QEOYBMINTWSFSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)C(=O)CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromomethyl-3-iodo-benzene (CAS#49617-83-6, 25.0 g, 84 mmol) in acetone (500 mL) is added mercapto-acetic acid methyl ester (9.0 g, 85 mmol) followed by K2CO3 (15.2 g 110 mmol). The reaction is permitted to stir overnight. The next morning the reaction is filtered and concentrated. The resulting residue containing (3-iodo-benzylsulfanyl)-acetic acid methyl ester is then dissolved in methanol (300 mL). The methanol solution is charged with water (100 mL) and lithium hydroxide (6.0 g, 252 mmol). The reaction is permitted to stir at room temperature until the starting ester is consumed as determined by TLC analysis. The reaction is then brought to a pH<4 by the addition of 3N aqueous HCl. The reaction is then concentrated to approximately ¾ of its original volume and diluted with ethyl acetate. The layers are separated and the organic layer is dried with Na2SO4, filtered and concentrated to afford a residue containing 3-iodo-benzylsulfanyl)-acetic acid. The residue is dissolved in chlorobenzene (500 mL) and treated with P2O5 (64 g, 450 mmol). The reaction is heated at reflux overnight. The reaction is then cooled to room temperature and filtered. The eluent is then concentrated to dryness. The resulting residue is dissolved in ethyl acetate and washed with brine. The organic layer is then dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-hexanes, 0:1 to 1:5) to afford 7-iodo-isothiochroman-4-one; MS: (ESI) m/z 308.0 (M+NH4)+
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
15.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
64 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Seven

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